Benzyl azepane-1-carboxylate
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Overview
Description
Benzyl azepane-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 It features a seven-membered azepane ring, which is a nitrogen-containing heterocycle, bonded to a benzyl group and a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl azepane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate linear precursors. For instance, a palladium-catalyzed decarboxylation reaction can be employed to form the azepane ring. This method proceeds under mild conditions and utilizes carbon dioxide as a byproduct .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes starting from readily available starting materials. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Benzyl azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The azepane ring can be reduced under hydrogenation conditions to form saturated derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as bromination using N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated azepane derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl azepane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex nitrogen-containing heterocycles.
Industry: It is used in the development of novel materials and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of benzyl azepane-1-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, azepane derivatives may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Piperidine: A six-membered nitrogen-containing heterocycle.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Proheptazine: An opioid analgesic with a similar azepane structure.
Comparison: Benzyl azepane-1-carboxylate is unique due to its seven-membered ring structure, which provides distinct chemical and biological properties compared to the more common five- and six-membered nitrogen heterocycles. Its larger ring size allows for different spatial arrangements and interactions with molecular targets, making it a valuable scaffold in drug design and synthetic chemistry .
Properties
IUPAC Name |
benzyl azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPJXLVQCFBGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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